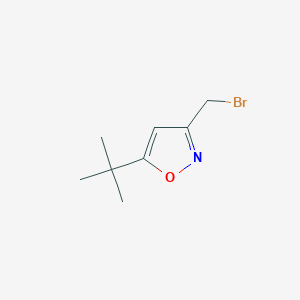

3-(Bromomethyl)-5-(tert-butyl)isoxazole

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-tert-butyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUTZONQNYFZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521077-29-1 | |

| Record name | 3-(bromomethyl)-5-tert-butyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction of Dihaloformaldoximes with Alkynes

A key method involves the reaction of dibromoformaldoxime with alkynes substituted at the 5-position with bulky alkyl groups such as tert-butyl. This method is described in patent literature and involves:

- Reagents: Dibromoformaldoxime and 1-alkyne derivative (e.g., 5-tert-butyl-substituted alkyne).

- Conditions: The alkyne is dissolved in an appropriate solvent with a small amount of water (~0.1–1% by volume) and a base. The dibromoformaldoxime is added portionwise at room temperature.

- Reaction time: 3–24 hours at room temperature, or heated to 50–70 °C to accelerate the reaction.

- Outcome: The reaction proceeds with high selectivity for the 3,5-disubstituted isoxazole isomer, typically yielding over 75%, sometimes near quantitative yields.

- Purification: The product mixture may contain minor amounts of 3,4-disubstituted isomers, which are separable by crystallization or fractional distillation.

This method allows the introduction of a bromine atom at the 3-position directly during ring formation, while the 5-position is substituted with the tert-butyl group from the alkyne precursor.

Reaction Scheme and Conditions Summary

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1 | Dibromoformaldoxime + 5-tert-butyl-substituted alkyne, base, solvent, 0.1–1% water, RT or 50–70 °C, 3–24 h | 3-bromo-5-(tert-butyl)isoxazole | >75%, high regioselectivity |

| 2 | Oxidation with chromic anhydride in acetic acid, RT, 6 h | 3-bromo-5-acetyl-isoxazole (intermediate) | Good yield, facilitates further functionalization |

| 3 | Treatment with hydrobromic acid, reflux | 3-(bromomethyl)-5-(tert-butyl)isoxazole | Efficient bromination of methyl groups |

Mechanistic Insights and Selectivity

- The reaction of dibromoformaldoxime with alkynes proceeds via a nitrile oxide intermediate that undergoes 1,3-dipolar cycloaddition.

- The regioselectivity favoring 3,5-disubstitution over 3,4-disubstitution is attributed to steric and electronic factors, minimizing steric clashes between substituents.

- Monitoring by NMR or HPLC ensures reaction completion and purity.

Comparative Data and Research Findings

| Parameter | Method Using Dibromoformaldoxime + Alkyne | Alternative Late-Stage Functionalization |

|---|---|---|

| Reaction Temperature | Room temp to 70 °C | Reflux conditions for bromination |

| Reaction Time | 3–24 hours | Several hours (e.g., 4 h reflux) |

| Yield | >75%, often quantitative | Moderate to good, depending on step |

| Regioselectivity | High for 3,5-disubstituted isomer | Dependent on precursor purity |

| Scalability | Demonstrated on multi-gram scale | Scalable with proper control |

Summary of Preparation Method

The preparation of this compound is effectively achieved by the regioselective cycloaddition of dibromoformaldoxime with a tert-butyl-substituted alkyne under mild conditions, followed by oxidation and bromination steps when necessary. This approach provides high yields, selectivity, and versatility for introducing various substituents at the 5-position. The method is supported by patent literature and experimental data demonstrating robust, scalable synthesis routes.

This comprehensive overview consolidates diverse research findings and patent information to provide an authoritative guide on the preparation of this compound, emphasizing reaction conditions, yields, and mechanistic considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(tert-butyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: Products include methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

3-(Bromomethyl)-5-(tert-butyl)isoxazole derivatives have been studied for their pharmacological activities. The isoxazole ring system is known for its presence in various pharmaceuticals, including anti-inflammatory, antimicrobial, and antifungal agents. The introduction of bromomethyl and tert-butyl groups enhances the lipophilicity and biological activity of the compounds.

- Antimicrobial Activity: Isoxazole derivatives, including those with bromomethyl substituents, have shown promising results against various microbial strains. The presence of the bromine atom can enhance interaction with biological targets due to its electronegativity and ability to form halogen bonds .

- Anti-inflammatory Properties: Some studies have indicated that isoxazole derivatives possess anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

Building Blocks in Organic Synthesis:

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the development of new compounds with desired properties.

- Synthesis of Functionalized Isoxazoles: The bromomethyl group can be substituted with different nucleophiles, allowing for the synthesis of a wide range of functionalized isoxazoles. This versatility is crucial for developing compounds tailored for specific biological activities .

- Metal-Free Synthetic Routes: Recent advancements in synthetic methodologies emphasize metal-free approaches to synthesize isoxazoles. These methods often involve using this compound as a key intermediate, facilitating reactions under mild conditions without the need for toxic metal catalysts .

Case Study 1: Antimicrobial Development

In a study exploring the antimicrobial properties of isoxazole derivatives, researchers synthesized a series of compounds based on this compound. The compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly influenced activity .

Case Study 2: Anti-inflammatory Compounds

Another investigation focused on the anti-inflammatory potential of isoxazole derivatives. Compounds derived from this compound were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain derivatives effectively reduced TNF-alpha and IL-6 levels in macrophage cultures, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(tert-butyl)isoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Structural and Substituent Variations

Isoxazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- 4i (3-(Bromomethyl)-5-phenolisoxazole): Melting point 149.5–151.1°C, influenced by hydrogen bonding from the phenol group . 4m (3-(Bromomethyl)-5-prenyloxyisoxazole): Melting point 79.3–80.4°C, reduced by flexible prenyloxy chain .

- Reactivity: The bromomethyl group in this compound facilitates nucleophilic substitutions, enabling further functionalization (e.g., alkylation or cross-coupling reactions) .

Table 2: Bioactivity Comparisons

Biological Activity

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring with a bromomethyl group at the 3-position and a tert-butyl group at the 5-position. The presence of these substituents contributes to its reactivity and biological potential.

- Molecular Formula : C8H10BrN2O

- Molecular Weight : 216.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, potentially forming covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity. The tert-butyl group enhances the compound's lipophilicity, facilitating membrane interaction and increasing bioavailability.

Biological Activities

Research indicates that isoxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various bacterial strains by disrupting cell membranes or inhibiting essential enzymes.

- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Anticancer Activity : Certain isoxazoles have demonstrated cytotoxic effects against cancer cells, indicating potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the isoxazole structure influence biological activity. For instance, variations in the substituents at the 3 and 5 positions can significantly affect binding affinity and inhibitory potency against specific targets.

Table 1: Summary of Biological Activities and Observations

Case Studies

Recent studies have explored the pharmacological significance of isoxazole compounds, highlighting their potential as therapeutic agents:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria.

- Cancer Cell Studies : Research involving cancer cell lines showed that certain isoxazole derivatives could induce apoptosis in malignant cells, indicating their potential role in cancer therapy.

- Inflammation Models : In vivo studies utilizing animal models have reported that isoxazole compounds can reduce markers of inflammation, supporting their development as anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-5-(tert-butyl)isoxazole?

- Methodological Answer : Synthesis typically involves bromination of pre-functionalized isoxazole derivatives or cyclization reactions. For example:

- Bromination : Reacting a methyl-substituted isoxazole with under radical initiation (e.g., AIBN) to introduce the bromomethyl group .

- Cycloaddition : Using nitrile oxides and alkynes in a [3+2] cycloaddition to form the isoxazole core, followed by tert-butyl group introduction via esterification or alkylation .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For bromination, dichloromethane or CCl at 60–80°C is common .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., tert-butyl at C5, bromomethyl at C3) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-Br stretch ~550–600 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., , exact mass 245.01 g/mol) .

- X-ray Crystallography : Resolve crystal packing and bond angles, critical for understanding reactivity .

Advanced Research Questions

Q. What is the role of the bromomethyl group in mediating reactivity for cross-coupling or alkylation reactions?

- Methodological Answer : The bromomethyl group acts as a versatile electrophile:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., ) and boronic acids .

- Nucleophilic Substitution : React with amines or thiols to generate functionalized derivatives (e.g., pharmacophores for drug discovery) .

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to optimize substitution rates .

Q. How do structural analogs of this compound inhibit glutathione-dependent enzymes?

- Methodological Answer : Isoxazole derivatives exhibit competitive or uncompetitive inhibition against enzymes like glutathione reductase (GR) and glutathione S-transferase (GST):

- IC Analysis : For GR, 3-(4-bromophenyl)isoxazole showed , while 3-(4-chlorophenyl)isoxazole was more potent () .

- Inhibition Type : Competitive inhibition (binds active site) vs. uncompetitive (binds enzyme-substrate complex). Determined via Lineweaver-Burk plots .

- Structural Insights : Substituent position (C3 vs. C5) and electronegativity (Br vs. Cl) modulate binding affinity .

Q. How can researchers resolve contradictions in reported inhibitory data for isoxazole derivatives?

- Methodological Answer : Address discrepancies through:

- Enzyme Source Variability : Use standardized enzyme preparations (e.g., human erythrocyte-derived GR/GST vs. recombinant forms) .

- Kinetic Replicates : Perform triplicate assays with error margins (e.g., for 3-(4-chlorophenyl)isoxazole) .

- Computational Docking : Compare binding poses using software like AutoDock to explain substituent effects (e.g., chlorine’s van der Waals interactions vs. bromine’s steric bulk) .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer : A systematic approach includes:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 3-(4-fluorophenyl), 5-methyl) .

- High-Throughput Screening : Test inhibition against enzyme panels (e.g., GST isoforms) to identify selectivity .

- Thermodynamic Profiling : Measure of binding via isothermal titration calorimetry (ITC) .

- Meta-Analysis : Compare IC trends across studies (e.g., bromophenyl derivatives show weaker GR inhibition than chlorophenyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.